1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid
Beschreibung
1,1,3-Trioxo-4H-1λ⁶,2,4-benzothiadiazine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a benzothiadiazine core with three oxo groups (at positions 1, 1, and 3) and a carboxylic acid substituent at position 5. The 1λ⁶ notation indicates the sulfonamide-like sulfur oxidation state, which is critical for its electronic properties and biological interactions. This compound belongs to the benzothiadiazine family, a class of molecules historically explored for diuretic, antihypertensive, and antiviral applications . Its structural uniqueness lies in the combination of a sulfonamide-like sulfur atom, electron-withdrawing oxo groups, and a carboxylic acid moiety, which collectively influence its solubility, membrane permeability, and binding affinity to biological targets .
Eigenschaften
IUPAC Name |
1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5S/c11-7(12)4-1-2-5-6(3-4)16(14,15)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFVBLNYWMTPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347127 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201224-76-2 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
The synthesis of 1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 2-aminobenzenesulfonamide with phosgene can lead to the formation of the benzothiadiazine ring system. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of catalysts or other reagents to facilitate the cyclization process .
Analyse Chemischer Reaktionen
1,1,3-Trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1,1,3-Trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promise as an antimicrobial, antiviral, and anticancer agent. It has also been investigated for its potential use as an antihypertensive and antidiabetic agent. In the field of material science, the compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties .
Wirkmechanismus
The mechanism of action of 1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In the case of its anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of benzothiadiazine derivatives are highly sensitive to substituent patterns. Below, 1,1,3-trioxo-4H-1λ⁶,2,4-benzothiadiazine-7-carboxylic acid is compared with key analogs:
Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives
Pharmacological Activity
- Antiviral Applications: The target compound and pyrazolo-thiadiazine analog (CAS 2169216-81-1) share a carboxylic acid group critical for binding to the HCV NS5B polymerase’s allosteric site. Both act as non-nucleoside reverse transcriptase inhibitors (NNRRIs), disrupting viral replication . In contrast, chlorothiazide lacks antiviral activity but is a potent diuretic due to its 7-sulfonamide and 6-chloro substituents, which enhance renal carbonic anhydrase inhibition .
Membrane Interactions :
- Molecular dynamics simulations reveal that 1,1,3-trioxo-4H-1λ⁶,2,4-benzothiadiazine-7-carboxylic acid exhibits strong affinity for phospholipid membranes, with hydrogen-bonding interactions (1.6–2.1 Å) to lipid headgroups and cholesterol. This property is shared with other benzothiadiazine derivatives but modulated by substituents: electron-withdrawing groups (e.g., trifluoromethyl) increase membrane retention, while electron-donating groups (e.g., methyl) enhance water solubility .
Structural Influences on Bioactivity
- Oxo Groups :
- Carboxylic Acid Position :
- A 7-carboxylic acid moiety is conserved in antiviral benzothiadiazines (e.g., HCV inhibitors) but absent in diuretics like chlorothiazide, which instead feature 7-sulfonamide groups .
Biologische Aktivität
1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a benzothiadiazine core characterized by three oxo groups and a carboxylic acid functional group, which contribute to its chemical reactivity and biological activity. The molecular formula is C₈H₆N₂O₅S, with a molecular weight of approximately 242.21 g/mol.
The compound's reactivity is influenced by its functional groups, allowing it to undergo various reactions typical for carboxylic acids and carbonyl compounds. The synthesis of this compound can be achieved through multiple synthetic pathways involving the modification of existing benzothiadiazine derivatives.
Biological Activity Overview
Research on the biological activity of this compound is limited; however, insights can be drawn from studies on structurally related compounds. Notably, thiazine and benzothiazine derivatives have demonstrated various biological activities including antibacterial, antifungal, anti-inflammatory, and antiviral properties .
Potential Biological Activities
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli. For instance, thiazine derivatives have been reported to possess significant antibacterial properties .
- Antiviral Activity : Some benzothiadiazine derivatives have been explored for their potential as HIV inhibitors. The anti-HIV activity of related compounds suggests that this compound may also exhibit similar properties .
Comparative Analysis with Related Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features | Reported Biological Activity |
|---|---|---|---|
| 1,2-Benzothiadiazole-7-carboxylic acid | Structure | Carboxylic acid group | Antibacterial and antifungal activities |
| 1,1-Dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid | Structure | Fewer oxo groups | Reduced reactivity; potential for lower biological activity |
| 3-Phenyl-4H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide | Structure | Additional aromatic interactions | Unique properties enhancing biological interactions |
The presence of three oxo groups in this compound may enhance its reactivity compared to its analogs. This characteristic could lead to increased binding affinity to biological targets.
Case Studies and Research Findings
Several studies have highlighted the importance of thiazine and benzothiazine derivatives in drug development:
- Antibacterial Properties : A study demonstrated that certain thiazine derivatives exhibited potent antibacterial activity against E. coli and S. aureus, indicating a promising pathway for developing new antibiotics .
- Antiviral Research : Research on thiazine derivatives has shown potential as inhibitors of HIV reverse transcriptase. These findings suggest that similar mechanisms may be explored for this compound in future studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
